molecular formula C16H18N2O3S2 B1405202 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 202192-95-8

3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1405202
CAS No.: 202192-95-8
M. Wt: 350.5 g/mol
InChI Key: JSSVVZYJFXHEIB-UHFFFAOYSA-N
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Description

3-Ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS: 202192-95-8) is a benzothiazole-derived compound with the molecular formula C₁₆H₁₈N₂O₃S₂ and a molecular weight of 350.5 g/mol . It is characterized by a benzothiazole core substituted with an ethyl group at the 3-position and a 4-methylbenzenesulfonate counterion. The sulfonate group enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.C7H8O3S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,10H,2H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSVVZYJFXHEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the reaction of 3-ethylbenzothiazolium bromide with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems ensures consistent quality and yield of the compound. The process may also include steps such as crystallization and filtration to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic pathways of the microorganisms.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzothiazole scaffold allows diverse substitutions, influencing electronic properties, solubility, and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 4-Ethoxy, 3-ethyl C₁₈H₂₂N₂O₄S₂ 402.5 Enhanced lipophilicity
3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 6-Methylthio, 3-ethyl C₁₇H₂₀N₂O₃S₃ 396.5 Improved electron delocalization
3-(2-Ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 2-Ethoxyethyl, 5,6-dimethyl C₂₀H₂₆N₂O₄S₂ 422.5 Steric bulk for selective binding

Key Observations :

  • Solubility : The 4-ethoxy substitution (C₁₈H₂₂N₂O₄S₂) increases hydrophobicity, which may improve membrane permeability in biological systems .
  • Steric Effects : Bulky substituents like 2-ethoxyethyl (C₂₀H₂₆N₂O₄S₂) reduce rotational freedom, favoring rigid conformations in receptor binding .

Physicochemical Properties

Property Target Compound 4-Ethoxy Analog 6-(Methylthio) Analog
Melting Point Not reported Not reported Not reported
Solubility High (due to sulfonate) Moderate in ethanol Low in water
Stability Labile to strong acids/bases Stable at RT Sensitive to oxidation

Biological Activity

3-Ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C16H18N2O3S2
  • Molecular Weight : 350.4557 g/mol
  • CAS Number : 202192-95-8
  • MDL Number : MFCD28369876

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethylbenzothiazolium bromide with 4-methylbenzenesulfonic acid under controlled conditions. Common solvents include ethanol and methanol, and the reaction is often heated to facilitate product formation.

Biological Activity

The biological activities of this compound have been investigated in several studies, highlighting its potential in various fields:

Antimicrobial Activity

Research has shown that compounds in the benzothiazole family exhibit significant antimicrobial properties. A study indicated that 3-ethylbenzo[d]thiazol-2(3H)-imine derivatives displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity against species such as Candida albicans. The mode of action is believed to involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, mediating inflammatory responses. A study reported a significant reduction in inflammation markers in animal models treated with this compound.

Research Findings and Case Studies

StudyFindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Antifungal PropertiesInhibits Candida albicans growth
Anti-inflammatory EffectsReduces COX enzyme activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : Binds to active sites on COX enzymes, inhibiting prostaglandin synthesis.
  • Membrane Disruption : Alters the integrity of microbial membranes, leading to cell lysis.
  • Metabolic Interference : Disrupts essential metabolic pathways in bacteria and fungi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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